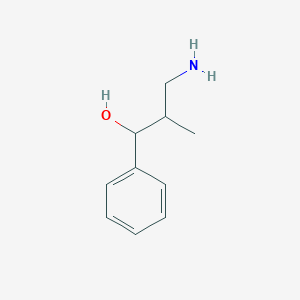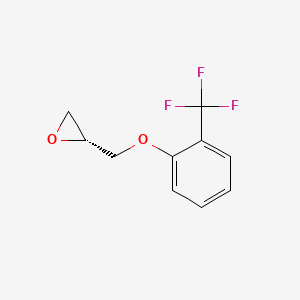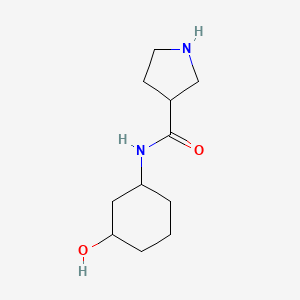
4-(Chloromethyl)-6-fluoro-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-fluoro-3,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core with a chloromethyl group at the 4-position and a fluorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine typically involves the chloromethylation of 6-fluoro-3,4’-bipyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the use of hazardous reagents like formaldehyde and hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-6-fluoro-3,4’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-fluoro-3,4’-bipyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.
Organic Synthesis:
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-fluoro-3,4’-bipyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity. The fluorine atom can enhance binding affinity and selectivity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-3,4’-bipyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
6-Fluoro-3,4’-bipyridine: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-Methyl-6-fluoro-3,4’-bipyridine: The methyl group replaces the chloromethyl group, altering its chemical reactivity.
Uniqueness
4-(Chloromethyl)-6-fluoro-3,4’-bipyridine is unique due to the presence of both the chloromethyl and fluorine substituents
Propriétés
Formule moléculaire |
C11H8ClFN2 |
|---|---|
Poids moléculaire |
222.64 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-fluoro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8ClFN2/c12-6-9-5-11(13)15-7-10(9)8-1-3-14-4-2-8/h1-5,7H,6H2 |
Clé InChI |
VJAOHNDCXMEXMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CN=C(C=C2CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)


![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)


![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)

![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)

